REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([C:8](=[O:19])[CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[C:6]([O:20][CH3:21])[C:5]([O:22][CH3:23])=[C:4]([O:24][CH3:25])[CH:3]=1.II>CS(C)=O>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]2[O:1][C:2]3[C:7]([C:8](=[O:19])[CH:9]=2)=[C:6]([O:20][CH3:21])[C:5]([O:22][CH3:23])=[C:4]([O:24][CH3:25])[CH:3]=3)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C(=C1C(C=CC1=CC=C(C=C1)OC)=O)OC)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with 5% sodium thiosulfate solution (30 mL) and water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=2OC3=CC(=C(C(=C3C(C2)=O)OC)OC)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |